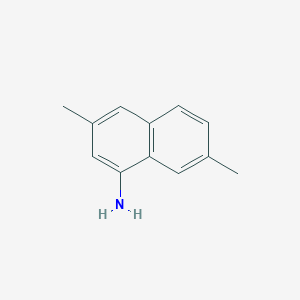

3,7-Dimethylnaphthalen-1-amine

Description

Significance of Substituted Naphthalene (B1677914) Amine Scaffolds in Modern Organic Chemistry Research

Substituted naphthalene amine scaffolds are fundamental building blocks in the synthesis of a wide array of functional molecules. Their rigid, planar structure and the presence of an amino group provide a versatile platform for creating compounds with tailored electronic and steric properties. These scaffolds are integral to the development of materials with interesting optical and electronic characteristics, as well as being key intermediates in the synthesis of complex organic molecules. nih.gov

The naphthalene core itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals. researchgate.netijpsjournal.com The introduction of substituents, such as methyl and amine groups, allows for the fine-tuning of a molecule's properties, including its reactivity, solubility, and biological activity. For instance, the position of the amine group on the naphthalene ring can significantly influence the compound's basicity and its ability to participate in hydrogen bonding. researchgate.net The presence of methyl groups, as in 3,7-dimethylnaphthalen-1-amine, can further modify the electronic landscape and steric environment of the molecule.

Overview of Advanced Synthetic and Mechanistic Challenges Pertaining to this compound Analogs

The synthesis of polysubstituted naphthalenes, including analogs of this compound, often presents significant regiochemical challenges. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can lead to a mixture of isomers, making the selective synthesis of a specific isomer difficult to control. nih.gov Therefore, modern synthetic strategies often rely on de novo construction of the naphthalene ring system or highly regioselective cross-coupling reactions to achieve the desired substitution pattern. researchgate.netresearchgate.net

Mechanistic investigations into the reactions of naphthalene amines are crucial for understanding and predicting their reactivity. For example, in photochemical electron transfer reactions, N,N-dimethylnaphthalen-1-amine has been shown to add to electron-deficient alkenes, with the addition occurring primarily at the 4-position. acs.orgresearchgate.net Understanding the factors that govern this regioselectivity is essential for applying this chemistry to the synthesis of more complex molecules. The steric and electronic effects of the methyl groups in this compound would likely influence the outcome of such reactions, presenting an interesting area for further mechanistic study.

Multidisciplinary Research Perspectives on Naphthalene-Based Amine Systems

The unique properties of naphthalene-based amine systems have garnered interest from a variety of scientific disciplines. In materials science, these compounds are explored for their potential in developing organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. rsc.orgacs.orgoup.com The substitution pattern on the naphthalene ring can be tailored to tune the fluorescence emission and other photophysical properties. rsc.org

In the field of medicinal chemistry, naphthalene amine derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.combiointerfaceresearch.com The ability to synthesize a diverse library of substituted naphthalene amines is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of these compounds.

Furthermore, the study of "proton sponges," a class of compounds that includes 1,8-bis(dimethylamino)naphthalene (B140697), highlights the fascinating chemical properties of peri-substituted naphthalenes. acs.org The close proximity of the two amino groups leads to exceptionally high basicity. While this compound does not fit this specific structural motif, the principles learned from studying proton sponges contribute to a broader understanding of how substitution patterns influence the chemical behavior of naphthalene derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51037-03-7 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

This data is compiled from publicly available chemical databases. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-3-4-10-5-9(2)7-12(13)11(10)6-8/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQVVZDDTKCWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,7 Dimethylnaphthalen 1 Amine and Congeners

De Novo Cycloaddition and Annulation Strategies for Naphthalene (B1677914) Core Construction

The construction of the naphthalene skeleton is a foundational step in the synthesis of 3,7-Dimethylnaphthalen-1-amine. Modern organic synthesis offers a variety of powerful cycloaddition and annulation strategies to build this bicyclic aromatic system with high efficiency and control over substitution patterns.

The Diels-Alder reaction stands as a powerful tool for the formation of cyclic compounds. nih.gov Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions of styrenyl derivatives, for instance, provide a rapid and efficient route to functionalized cyclopenta[b]naphthalenes. nih.govacs.org This method allows for the synthesis of naphthalene structures with unique functionalization that may not be accessible through traditional methods. nih.govacs.org

Aryne cycloaddition reactions have also emerged as a versatile strategy for synthesizing multisubstituted naphthalenes. rsc.org The reaction of 2-pyrones with a broad range of aryne intermediates, generated from o-silylaryl triflates, yields highly functionalized naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org This approach is particularly valuable for its ability to incorporate diverse functional groups into the naphthalene core. rsc.org A notable example is the synthesis of triazole-substituted naphthalenes through the aryne reaction of 4-azido-2-pyrones. rsc.org

The regioselectivity of aryne reactions is a critical aspect that can be controlled by the substituents on the aryne precursor. acs.orgnih.gov The "Aryne Distortion Model" provides a framework for predicting the outcome of these reactions. acs.orgnih.gov This model suggests that the distortion of the aryne triple bond by substituents governs the regioselectivity of nucleophilic attack and cycloaddition reactions. acs.orgnih.gov For instance, in 3-halobenzynes, the regioselectivity is influenced by the electronic effects of the halogen substituent, with more electron-withdrawing groups leading to higher selectivity. nih.gov This understanding allows for the rational design of precursors to achieve the desired substitution pattern on the naphthalene ring.

| Reaction Type | Key Reactants | Noteworthy Features |

| Microwave-assisted intramolecular dehydrogenative Diels-Alder | Styrenyl derivatives | Rapid, high yields, unique functionalization patterns. nih.govacs.org |

| Aryne [4+2] Cycloaddition | 2-Pyrones and aryne intermediates | Access to multisubstituted naphthalenes, tolerant of various functional groups. rsc.org |

| Aryne [2+2+2] Cycloaddition | Aryne precursor and two equivalents of an alkyne (e.g., DMAD) | Construction of highly substituted naphthalene cores. beilstein-journals.org |

Recent advancements have also demonstrated a cascade strategy for naphthyne formation, which combines traditional benzyne (B1209423) generation with a thermal hexadehydro-Diels-Alder (HDDA) reaction. nih.gov This one-pot, three-aryne cascade allows for the rapid construction of various naphthalene products. nih.gov The ability to selectively generate and trap different aryne species in a sequential manner opens up new avenues for the synthesis of complex polycyclic aromatic compounds containing a naphthalene core. oup.com

The table below summarizes some key findings on the regioselectivity of aryne cycloadditions:

| Aryne Precursor | Trapping Agent | Regioselectivity (Major Product) | Reference |

| 3-Methoxybenzyne | N-methylaniline | Exclusive attack at C1 | nih.gov |

| 3-Fluorobenzyne | N-methylaniline | Exclusive attack at C1 | nih.gov |

| 3-Chlorobenzyne | N-methylaniline | High selectivity for attack at C1 | nih.gov |

| 3-Bromobenzyne | N-methylaniline | Less pronounced selectivity | nih.gov |

| 3-Iodobenzyne | N-methylaniline | Less pronounced selectivity | nih.gov |

These cycloaddition strategies provide a robust toolkit for the regioselective synthesis of the dimethylnaphthalene core required for this compound. The choice of diene, dienophile, or aryne precursor can be tailored to introduce the methyl groups at the desired positions.

Compound Names

this compound

o-silylaryl triflates

2-pyrones

4-azido-2-pyrones

dimethyl acetylenedicarboxylate (B1228247) (DMAD)

N-methylaniline

3-methoxybenzyne

3-fluorobenzyne

3-chlorobenzyne

3-bromobenzyne

3-iodobenzyne

Functional Group Interconversion and C-H Activation Routes for Amine Introduction

Direct C-H Dimethylamination Reactions on Naphthalene Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of naphthalene systems, direct C-H amination provides a straightforward route to introduce amino functionalities.

While direct C-H dimethylamination specifically on 3,7-dimethylnaphthalene to produce this compound is not extensively documented, methodologies developed for other naphthalene derivatives can be considered applicable. For instance, palladium-catalyzed C-H dimethylamination has been successfully applied to 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the dimethylamino source. This reaction proceeds under mild conditions and demonstrates high regioselectivity for the 4-position. The mechanism is believed to involve a palladium-catalyzed C-H activation step, followed by the introduction of the dimethylamino group from DMF.

Furthermore, metal-free direct cross-dehydrogenative coupling (CDC) reactions have been developed for the amination of 1-naphthylamines with ethers. These reactions offer a valuable alternative to metal-catalyzed methods. For example, the reaction of 1-naphthylamines with ethers in the presence of an oxidant can lead to the formation of 4-alkyl-1-naphthylamine derivatives in moderate to good yields. tandfonline.com This approach highlights the potential for direct C-H functionalization at the C4 position of the naphthalene ring.

These examples suggest that direct C-H dimethylamination of a suitably substituted dimethylnaphthalene precursor could be a viable strategy for the synthesis of this compound, although the regioselectivity would need to be carefully controlled.

Derivatization and Functionalization Strategies of Naphthylamine Substrates

Once the this compound core is synthesized, its further derivatization and functionalization are key to exploring its potential in various applications.

Controlled N-Alkylation and N-Acylation Reactions

The secondary amine functionality in derivatized naphthylamines is a key site for further molecular elaboration through N-alkylation and N-acylation reactions.

N-Alkylation: A variety of catalytic systems have been developed for the N-alkylation of aromatic amines, including naphthylamines, with alcohols. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are highly efficient and generate water as the only byproduct. Commercially available ruthenium complexes have been shown to effectively catalyze the N-alkylation of aromatic primary amines with a range of primary alcohols under mild conditions, affording the corresponding secondary amines in high yields. Similarly, iridium-based catalysts have also demonstrated high activity for this transformation. These methods provide a direct and environmentally friendly route to introduce a wide array of alkyl groups onto the nitrogen atom of this compound.

| Catalyst System | Amine Substrate | Alkylating Agent | Product | Yield (%) |

| [Ru(p-cymene)Cl2]2 / Ligand | 1-Naphthylamine (B1663977) | Benzyl alcohol | N-Benzyl-1-naphthylamine | High |

| Ir(III) Complexes | Anilines | Primary Alcohols | N-Alkyl anilines | Good to Excellent |

Incorporation into Extended π-Conjugated Systems

The naphthylamine scaffold, with its inherent aromaticity and electron-donating amino group, is an excellent building block for the construction of extended π-conjugated systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The incorporation of nitrogen-containing aromatic units, such as this compound, into larger polyaromatic compounds can significantly influence their optoelectronic properties. The nitrogen atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection and transport in electronic devices.

Synthetic strategies to incorporate naphthylamine units into extended π-systems often involve cross-coupling reactions (discussed in the next section) to link the naphthylamine core to other aromatic or heteroaromatic moieties. For instance, coupling of a halogenated this compound derivative with an organometallic partner can lead to the formation of larger, more complex conjugated structures. The resulting materials can exhibit interesting photophysical properties, such as fluorescence and tunable emission wavelengths, making them promising candidates for various optoelectronic applications. nih.govnih.govtcichemicals.comrsc.orgresearchgate.net

Diversification via Cross-Coupling Methodologies

Cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules and have been widely applied to the functionalization of naphthylamine systems. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A variety of cross-coupling reactions can be envisaged for the diversification of this compound. For example, palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups at specific positions on the naphthalene ring, provided a suitable halogenated precursor is available.

More recently, direct C-H activation/cross-coupling reactions have gained prominence as they circumvent the need for pre-functionalization. Cross-dehydrogenative coupling (CDC) reactions, for instance, enable the formation of C-C or C-N bonds by the direct coupling of two C-H bonds or a C-H and an N-H bond, respectively. tandfonline.comacs.orgresearchgate.netnih.gov Such methodologies could be applied to this compound to introduce new substituents at various positions on the naphthalene core, leading to a diverse library of derivatives with tailored properties. For example, the oxidative cross-coupling of 2-naphthol (B1666908) and 2-naphthylamine (B18577) has been reported to yield 2-amino-2′-hydroxy-1,1′-binaphthalene, demonstrating the feasibility of such C-C bond formations. rsc.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki Coupling | Halogenated Naphthylamine | Arylboronic acid | Pd catalyst | Aryl-substituted Naphthylamine |

| Heck Coupling | Halogenated Naphthylamine | Alkene | Pd catalyst | Alkenyl-substituted Naphthylamine |

| Sonogashira Coupling | Halogenated Naphthylamine | Terminal alkyne | Pd/Cu catalyst | Alkynyl-substituted Naphthylamine |

| Cross-Dehydrogenative Coupling | Naphthylamine | Arene/Alkane | Oxidant | Aryl/Alkyl-substituted Naphthylamine |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3,7 Dimethylnaphthalen 1 Amine Derivatives

Investigations into Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In polycyclic systems like naphthalene (B1677914), the inherent reactivity of different positions varies. Electrophilic attack on naphthalene itself preferentially occurs at the α-position (C1) over the β-position (C2) because the resulting carbocation intermediate is better stabilized by resonance, allowing for the preservation of one intact benzene (B151609) ring in more resonance structures. stackexchange.comyoutube.com The presence of activating substituents on the 3,7-Dimethylnaphthalen-1-amine ring system further directs the position of substitution.

The nitration of this compound is a classic example of an electrophilic aromatic substitution where regioselectivity is determined by a combination of electronic and steric factors. The substituents on the naphthalene ring—an amino group at C1, and methyl groups at C3 and C7—all serve as activators and direct incoming electrophiles.

Electronic Effects: The primary amino group (-NH₂) at the C1 position is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density at the C2, C4, and C8 positions. The methyl groups (-CH₃) at C3 and C7 are less potent activators but also contribute to the directing effects. The C3-methyl group activates its ortho positions (C2, C4) and its para position (C5). The C7-methyl group activates its ortho positions (C6, C8) and its para position (C2). The cumulative effect of these groups leads to a significant increase in nucleophilicity at specific carbons.

Steric Effects: While electronic effects strongly favor substitution at positions 2, 4, and 8, steric hindrance can modulate this reactivity. The positions adjacent to the existing substituents (peri-position C8 and ortho-position C2) may experience some steric crowding, potentially favoring attack at the less hindered C4 position.

Theoretical studies on similarly substituted naphthalenes, such as 1-isopropyl-4,7-dimethylnaphthalene, have shown that Density Functional Theory (DFT) calculations can effectively predict the regioselectivity of nitration by analyzing the relative energies of the intermediate sigma-complexes. jmaterenvironsci.comresearchgate.net For this compound, the positions C2, C4, and C8 are the most electronically activated and therefore the most probable sites for nitration.

| Position on Naphthalene Ring | Effect of -NH₂ at C1 | Effect of -CH₃ at C3 | Effect of -CH₃ at C7 | Combined Electronic Influence | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Para (Activating) | Strongly Activated | High |

| C4 | Para (Activating) | Ortho (Activating) | - | Strongly Activated | High |

| C5 | - | Para (Activating) | - | Moderately Activated | Moderate |

| C6 | - | - | Ortho (Activating) | Moderately Activated | Moderate |

| C8 | Ortho (Activating) | - | Ortho (Activating) | Strongly Activated | High (potential steric hindrance) |

Photochemical Electron Transfer Processes in Naphthylamine Systems

Naphthylamine derivatives are known to participate in photochemical reactions, primarily through electron transfer mechanisms. Upon absorption of light, the molecule is promoted to an electronically excited state, transforming it into a potent single-electron donor.

When an excited-state naphthylamine derivative encounters a suitable electron acceptor, a single electron transfer (SET) can occur, generating a naphthylamine radical cation and an acceptor radical anion. figshare.com This pair of oppositely charged radicals is known as a radical ion pair (RIP).

The initial step is the photoexcitation of the naphthylamine (NA) to its excited state (NA): NA + hν → NA

This is followed by electron transfer to an acceptor (A): NA + A → [NA•+ A•-]*

The ability of naphthylamines to act as single-electron donors upon photoexcitation makes them valuable components in photoredox catalysis. beilstein-journals.org In these catalytic cycles, the naphthylamine serves as a sacrificial reductant or as a key part of the catalytic system itself, initiating a reaction cascade through an amine oxidation pathway.

A general mechanism involves the visible-light-promoted oxidation of the naphthylamine derivative to its radical cation. acs.orgnih.gov This radical cation is a key intermediate that can undergo various reactions. For example, in copper(I)-catalyzed C4-H sulfamidation of 1-naphthylamine (B1663977) derivatives, a visible-light-promoted single-electron-transfer process is proposed to be the initiating step. acs.orgnih.gov Similarly, a combined cobalt and photoredox catalysis system has been developed for the C8–H alkoxylation of 1-naphthylamine derivatives, showcasing the versatility of these amine oxidation pathways in C-H functionalization. rsc.org The process generates an α-amino radical, a nucleophilic species that is a valuable intermediate in complex molecule synthesis. cam.ac.uk

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | The naphthylamine or a photocatalyst absorbs visible light, reaching an excited state. |

| 2 | Single Electron Transfer (SET) | The excited species transfers an electron to an acceptor, or the naphthylamine transfers an electron to an excited photocatalyst, forming the naphthylamine radical cation (amine oxidation). |

| 3 | Radical Transformation | The naphthylamine radical cation undergoes further reaction, such as deprotonation to form a neutral radical, which then engages in the desired bond-forming step. |

| 4 | Catalyst Regeneration | The catalytic cycle is closed by a final redox event that regenerates the ground state of the photocatalyst. |

Catalytic Transformations Mediated by Naphthylamine-Derived Ligands

While the naphthylamine moiety itself can be reactive, it can also be incorporated into more complex molecules that serve as ligands in transition-metal catalysis. The steric and electronic properties of the naphthylamine scaffold can be harnessed to control the reactivity and selectivity of a metal center in catalytic cycles designed for bond formation.

Transition-metal catalysis is a powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The mechanisms of these reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, typically involve a series of well-defined steps centered on the metal catalyst. libretexts.orgtcichemicals.com A ligand derived from this compound could coordinate to a metal (e.g., Palladium, Copper, Nickel) and modulate its catalytic activity.

A hypothetical catalytic cycle for a C-N cross-coupling reaction using a palladium catalyst and a ligand (L) derived from this compound would likely proceed through the following key steps:

Oxidative Addition: The active Pd(0)L complex reacts with an aryl halide (Ar-X), inserting the palladium into the Ar-X bond to form a Pd(II) intermediate. The bulky, electron-donating nature of the naphthylamine-derived ligand would influence the rate and efficiency of this step. libretexts.org

Transmetalation/Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the new C-N bond and regenerating the Pd(0)L catalyst. This final step is often rate-determining, and the steric and electronic properties of the ligand are crucial for promoting the efficient formation of the product. libretexts.orgbeilstein-journals.org

The specific structure of the 3,7-dimethylnaphthalene backbone would create a unique steric pocket around the metal center, potentially leading to high selectivity in certain coupling reactions.

| Step | Reaction | Description | Role of Ligand |

|---|---|---|---|

| 1 | Pd(0)L + Ar-X → Ar-Pd(II)(L)-X | Oxidative Addition: The catalyst activates the aryl halide. | Stabilizes the Pd(0) state and influences the rate of insertion. |

| 2 | Ar-Pd(II)(L)-X + R₂NH + Base → Ar-Pd(II)(L)-NR₂ | Amine Coordination and Deprotonation: The amine substrate binds to the metal complex. | Modulates the lability of other ligands and the acidity of the coordinated amine. |

| 3 | Ar-Pd(II)(L)-NR₂ → Ar-NR₂ + Pd(0)L | Reductive Elimination: The final product is formed, and the catalyst is regenerated. | The steric bulk and electronic donation of the ligand facilitate the bond-forming step. |

Basicity and Proton Transfer Phenomena in Substituted Naphthylamines

The basicity of naphthylamines, a measure of their ability to accept a proton, is intricately linked to the electronic and steric environment of the amino group. The position of substituents on the naphthalene ring can significantly alter the electron density on the nitrogen atom and the stability of the corresponding conjugate acid. In the case of this compound, the methyl groups at the 3- and 7-positions exert an electron-donating inductive effect (+I), which is expected to increase the electron density on the naphthalene ring system and, consequently, on the nitrogen atom of the amino group at the 1-position. This enhanced electron density generally leads to an increase in basicity compared to the unsubstituted 1-naphthylamine.

Proton transfer to the amino group of a naphthylamine derivative is a fundamental reaction that is highly influenced by the surrounding solvent molecules and the specific steric and electronic properties of the substrate. For this compound, the protonation occurs at the nitrogen atom to form the corresponding ammonium (B1175870) cation. The rate and equilibrium of this proton transfer are key determinants of its behavior in acidic media.

Analysis of Intramolecular Hydrogen Bonding and "Proton Sponge" Effects

A significant aspect of the chemistry of poly-substituted naphthylamines is the potential for intramolecular hydrogen bonding, particularly in their protonated forms. This phenomenon is most famously observed in 1,8-diaminonaphthalene (B57835) derivatives, which are known as "proton sponges" due to their exceptionally high basicity. This high basicity arises from the relief of steric strain between the two peri-disposed amino groups upon protonation, which allows for the formation of a strong intramolecular N-H···N hydrogen bond.

In the case of this compound, the absence of a second amino group in the peri-position (the 8-position) precludes the formation of the classic intramolecular N-H···N hydrogen bond that characterizes "proton sponges." Consequently, this compound is not expected to exhibit the extraordinarily high basicity or the "proton sponge" effect seen in compounds like 1,8-bis(dimethylamino)naphthalene (B140697).

Upon protonation of this compound, the resulting ammonium cation is stabilized primarily by solvation effects. While direct intramolecular hydrogen bonding to another nitrogen is not possible, interactions between the N-H protons and the π-electron system of the naphthalene ring may occur, although these are generally much weaker than conventional hydrogen bonds.

The methyl groups at the 3- and 7-positions are not positioned to directly participate in intramolecular hydrogen bonding with the amino group at the 1-position. Their primary influence is electronic, as discussed earlier. The steric bulk of the methyl group at the 7-position is remote and unlikely to have a significant direct steric influence on the amino group at the 1-position. The methyl group at the 3-position is also not in immediate proximity to the amino group to cause significant steric hindrance that would drastically alter its basicity or proton transfer kinetics.

While specific experimental data on the basicity and proton affinity of this compound are not extensively documented in the literature, the expected basicity can be compared to related compounds. The pKa of the conjugate acid of the parent compound, 1-naphthylamine, is approximately 3.92. It is anticipated that the electron-donating methyl groups in this compound would result in a slightly higher pKa value. For comparison, the pKa of the conjugate acid of 1,8-bis(dimethylamino)naphthalene is 12.1 in water, highlighting the profound effect of the "proton sponge" architecture. rsc.org

Below is a table summarizing the expected and known basicity data for relevant compounds.

| Compound Name | Structure | Expected/Known pKa of Conjugate Acid | Notes |

| 1-Naphthylamine | C₁₀H₉N | ~3.92 | Parent compound for comparison. |

| This compound | C₁₂H₁₃N | Expected to be > 3.92 | The electron-donating methyl groups are expected to increase basicity relative to 1-naphthylamine. Specific experimental data is not readily available. |

| 1,8-Bis(dimethylamino)naphthalene | C₁₄H₁₈N₂ | 12.1 (in water) | A classic "proton sponge" exhibiting exceptionally high basicity due to intramolecular hydrogen bonding and relief of steric strain upon protonation. rsc.org |

Advanced Spectroscopic and Structural Characterization of 3,7 Dimethylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C NMR are fundamental methods for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 3,7-dimethylnaphthalen-1-amine would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the naphthalene (B1677914) ring and the electronic effects of the amino and methyl substituents. The two methyl groups at the C3 and C7 positions would likely appear as sharp singlet signals in the upfield region (around δ 2.5 ppm). The amine protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals would be anticipated: ten for the naphthalene ring carbons and two for the methyl carbons. The chemical shifts of the ring carbons would be influenced by the electron-donating amino group and the weakly electron-donating methyl groups. The carbon atom attached to the amino group (C1) would be expected to show a significant upfield shift compared to unsubstituted naphthalene.

Expected ¹H and ¹³C NMR Data (Theoretical) Because experimental data is unavailable, the following table presents theoretical chemical shift ranges based on known substituent effects on the naphthalene scaffold.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| NH₂ | Variable (broad singlet) | N/A |

| CH₃ | ~2.5 (singlet) | ~20 - 25 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct (one-bond) and long-range (two- to three-bond) correlations between protons and carbons, respectively. These experiments would be essential to confirm the precise substitution pattern of the dimethylnaphthalenamine isomer.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₁₃N), the molecular weight is 171.24 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 171. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) to produce a fragment ion at m/z = 156. Further fragmentation of the naphthalene ring system could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the exact elemental composition of the molecular ion and its fragments.

Expected Mass Spectrometry Fragmentation Data (Theoretical)

| m/z Value | Proposed Fragment |

|---|---|

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the amino and methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing. Without an actual crystal, no data can be presented.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a characteristic "fingerprint" of the compound.

For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1500-1600 cm⁻¹ region. N-H bending vibrations would also be present around 1600 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system.

Expected Vibrational Frequencies (Theoretical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| N-H Bend | ~1600 |

UV/Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Excited State Dynamics

UV/Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. Naphthalene derivatives are known to be chromophoric and often fluorescent. The UV/Vis absorption spectrum of this compound would be expected to show characteristic π-π* transitions of the naphthalene core. The presence of the electron-donating amino and methyl groups would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. Upon excitation with an appropriate wavelength of light, the compound would be expected to exhibit fluorescence, and the emission spectrum would provide information about the energy of its first excited singlet state.

Theoretical and Computational Studies of 3,7 Dimethylnaphthalen 1 Amine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing medium to large systems. researchgate.net DFT calculations are used to determine the ground-state electronic structure, from which numerous chemical properties and reactivity descriptors can be derived. mdpi.comresearchgate.net For 3,7-Dimethylnaphthalen-1-amine, DFT allows for a detailed exploration of how the amino and methyl substituents influence the electronic landscape of the naphthalene (B1677914) core.

The electronic characteristics of this compound can be visualized and quantified through the calculation of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In a typical MEP map of an aminonaphthalene derivative, negative potential (often colored red or yellow) would be concentrated around the nitrogen atom of the amine group due to the lone pair of electrons, indicating a site susceptible to electrophilic attack. The aromatic rings generally exhibit regions of negative potential above and below the plane, while the hydrogen atoms represent areas of positive potential (colored blue).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.comsamipubco.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-donating amine group and methyl groups would be expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted naphthalene.

Interactive Table: Representative Frontier Orbital Energies This table presents typical values that might be obtained from a DFT calculation for this compound, illustrating how these parameters are used to assess reactivity.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.30 |

DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, the activation energy (energy barrier) for a reaction can be determined, providing insight into the reaction kinetics. rsc.org

For instance, in a reaction such as electrophilic substitution on the naphthalene ring, DFT can be used to compare the energy barriers for substitution at different positions. The calculations would likely confirm that the activating amine group directs incoming electrophiles to specific positions on the ring. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, which is crucial for a complete understanding of the reaction mechanism. researchgate.net Frequency calculations are performed to confirm the nature of the stationary points: a minimum on the potential energy surface (a stable reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Ab Initio and Semi-Empirical Methods for Bonding and Energetic Analysis

Beyond DFT, other quantum chemical methods are employed for bonding and energetic analysis, each with its own strengths and computational costs.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without using empirical parameters. researchgate.net They can provide highly accurate results for molecular geometries, bond energies, and other properties. However, their high computational cost often limits their application to smaller molecules. For a molecule like this compound, ab initio calculations could be used to obtain benchmark energetic data or to study specific interactions, such as hydrogen bonding, with high precision. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov Methods like AM1, PM3, and PM7 are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary geometry optimizations before employing more rigorous methods. researchgate.netscispace.com While less accurate, they can provide valuable qualitative insights and are useful for screening large numbers of compounds or exploring conformational landscapes. wikipedia.org

Interactive Table: Comparison of Theoretical Methods for Energy Calculation This table provides a hypothetical comparison of total energy calculations for this compound using different levels of theory, illustrating the trade-off between computational cost and accuracy.

| Method | Type | Relative Computational Cost | Key Features |

| PM7 | Semi-Empirical | Very Low | Fast calculations, good for large systems, relies on empirical parameters. nih.gov |

| HF/6-31G(d) | Ab Initio | Medium | From first principles, does not include electron correlation. |

| B3LYP/6-311+G(d,p) | DFT | High | Includes electron correlation, provides a good balance of accuracy and cost. researchgate.net |

| MP2/aug-cc-pVTZ | Ab Initio | Very High | High accuracy, includes electron correlation, computationally demanding. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, such as the rotation of the methyl groups and the inversion of the amine group. researchgate.net

When studying the molecule in a solvent, MD simulations reveal detailed information about intermolecular interactions, such as hydrogen bonding between the amine group and water molecules. researchgate.net The simulations can track the positions of thousands of molecules over nanoseconds or longer, generating trajectories that can be analyzed to calculate structural and thermodynamic properties. This approach is invaluable for understanding how the molecule behaves in a realistic environment, which is crucial for predicting its solubility, diffusion, and interactions with other molecules in a biological or chemical system.

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Energy Frameworks

To understand how molecules of this compound pack together in the solid state and the nature of the forces holding them, Hirshfeld surface analysis is employed. This technique provides a unique way to partition crystal space and visualize intermolecular contacts. nih.gov

Hirshfeld Surfaces: The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within the crystal. This surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. They plot the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The percentage contribution of each type of contact (e.g., H···H, C···H, N···H) can be calculated, offering a clear picture of the most significant interactions in the crystal packing. researchgate.net For a molecule like this compound, H···H and C···H contacts would be expected to dominate due to the abundance of hydrogen atoms on the periphery of the molecule.

Energy Frameworks: This analysis builds upon the intermolecular interaction energies calculated between molecular pairs in the crystal. It provides a visual representation of the energetic architecture of the crystal, highlighting the relative strengths of interactions (e.g., stacking vs. hydrogen bonding) and their distribution within the unit cell.

Interactive Table: Hypothetical Intermolecular Contact Contributions This table shows a possible breakdown of intermolecular contacts for this compound as determined from a Hirshfeld surface analysis.

| Contact Type | Description | Contribution (%) |

| H···H | Interactions between hydrogen atoms | 55.2 |

| C···H / H···C | Interactions involving carbon and hydrogen atoms | 38.5 |

| N···H / H···N | Interactions involving the amine nitrogen and hydrogen atoms | 4.1 |

| C···C | Pi-stacking interactions between naphthalene rings | 2.2 |

Supramolecular Chemistry and Advanced Academic Applications of Naphthylamine Frameworks

Design and Application of Naphthylamine-Derived Ligands in Catalysis Research

The design of ligands for transition metal complexes is a cornerstone of modern catalysis. The electronic and steric properties of a ligand are critical in tuning the reactivity and selectivity of the metal center. For naphthylamine-based ligands, the nitrogen atom's lone pair of electrons provides a key coordination site, and the aromatic naphthalene (B1677914) backbone can be functionalized to modulate these properties.

Investigation of Donor Properties and Ligand Design Principles for Transition Metal Complexes

The donor properties of an amine ligand, specifically its ability to donate electron density to a metal center, are fundamental to the stability and catalytic activity of the resulting complex. These properties are influenced by the electronic nature of the substituents on the aromatic ring. In the case of 3,7-Dimethylnaphthalen-1-amine, the two methyl groups at the 3 and 7 positions would be expected to act as weak electron-donating groups, thereby increasing the electron density on the naphthalene ring system and potentially enhancing the donor strength of the amine group.

However, a detailed investigation into the synthesis of transition metal complexes incorporating this compound as a ligand, and the subsequent characterization of their electronic and steric properties, is absent from the available scientific literature. Consequently, there is no specific data on its performance in catalytic applications.

Principles of Supramolecular Assembly and Self-Organization of Naphthylamine Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. For aromatic molecules like naphthylamine derivatives, hydrogen bonding and π-stacking are the primary driving forces in crystal engineering.

Role of Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

The amine group of this compound is capable of acting as a hydrogen bond donor, while the aromatic naphthalene core can participate in π-stacking interactions. The interplay of these forces dictates the packing of molecules in the solid state, influencing properties such as solubility and thermal stability. The specific arrangement of the dimethyl substituents would be expected to sterically influence the preferred modes of both hydrogen bonding and π-stacking. However, crystallographic studies of this compound or its derivatives, which would provide empirical data on these interactions, have not been reported.

Formation of Helical Architectures and Host-Guest Systems

The chirality and rigid structure of some naphthylamine derivatives can lead to the formation of complex supramolecular structures such as helical assemblies. Furthermore, the aromatic cavity of these molecules can allow them to act as hosts in host-guest systems, encapsulating smaller molecules. There is currently no research available to suggest that this compound has been explored for these purposes.

Development of π-Conjugated Materials with Naphthylamine Units

The extended π-system of the naphthalene core, combined with the electron-donating nature of the amine group, makes naphthylamine derivatives attractive building blocks for π-conjugated materials with interesting optical and electronic properties.

Rational Design and Academic Synthesis of Push-Pull Chromophores and Organic Dyes

"Push-pull" chromophores, which contain both an electron-donating (push) and an electron-withdrawing (pull) group connected by a π-conjugated spacer, are of significant interest for applications in nonlinear optics and as organic dyes. The amino group of this compound serves as a potential "push" component. By chemically modifying the naphthalene ring to include an electron-withdrawing group, it would be theoretically possible to create such a chromophore.

While the synthesis of push-pull systems based on other naphthylamine isomers has been documented, there are no specific reports on the design, synthesis, or characterization of such materials derived from this compound. Therefore, no data on their photophysical properties, such as absorption and emission spectra, are available.

Exploiting Enhanced Basicity in "Proton Sponge" Analogues

The concept of "proton sponges" refers to a class of compounds characterized by their exceptionally high basicity, coupled with low nucleophilicity. This unique combination of properties arises from a specific structural arrangement where two amino groups are held in close proximity, typically in the peri-positions of a naphthalene ring system. While 1,8-bis(dimethylamino)naphthalene (B140697) is the archetypal proton sponge, the exploration of other substituted naphthalenamine frameworks, such as this compound, allows for a deeper understanding of the subtle interplay of steric and electronic factors that govern basicity. Although not a classical proton sponge due to the absence of the vicinal amino group arrangement, the study of substituted naphthalenamines provides valuable insights into how substituent effects can be harnessed to modulate proton affinity.

Fundamental Studies on Steric and Electronic Influences on Basicity

The basicity of naphthalenamines is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by a combination of electronic and steric effects imparted by substituents on the naphthalene ring.

Electronic Influences:

The electronic effect of a substituent refers to its ability to donate or withdraw electron density from the aromatic ring and, consequently, from the amino group. Methyl groups, such as those in this compound, are generally considered to be electron-donating groups through an inductive effect. This effect increases the electron density on the naphthalene ring system. This increased electron density is partially relayed to the amino group, making the nitrogen atom's lone pair more available for protonation and thereby increasing the basicity of the amine compared to an unsubstituted naphthalenamine.

Steric Influences:

Steric effects arise from the spatial arrangement of atoms within a molecule. In the context of basicity, steric hindrance can affect the ability of a proton to approach the lone pair of the nitrogen atom. Additionally, steric strain can influence the geometry of the amino group and its interaction with the aromatic ring.

For this compound, the methyl group at the 3-position is ortho to the 1-amino group on the same ring. While a methyl group is not excessively bulky, its proximity to the amino group could potentially introduce a minor degree of steric hindrance to the approach of a proton. However, this effect is generally considered to be less significant than the electronic donating effect of the methyl group. The methyl group at the 7-position is remote from the 1-amino group and is therefore unlikely to exert any direct steric influence on the protonation event.

Comparative Analysis of Substituent Effects on Basicity:

To illustrate the expected influence of the methyl groups in this compound, a qualitative comparison with related naphthalenamine structures can be made. The following table summarizes the expected trends in basicity based on the electronic and steric contributions of methyl substituents.

| Compound | Substituent Positions | Expected Electronic Effect on Basicity | Expected Steric Effect on Basicity | Predicted Overall Basicity (Relative to 1-Naphthylamine) |

|---|---|---|---|---|

| 1-Naphthylamine (B1663977) | - | Baseline | Baseline | Reference |

| 3-Methylnaphthalen-1-amine | 3-CH₃ | Increase (Inductive donating) | Minor decrease (Potential steric hindrance) | Increased |

| 7-Methylnaphthalen-1-amine | 7-CH₃ | Increase (Inductive donating) | Negligible | Increased |

| This compound | 3-CH₃, 7-CH₃ | Significant Increase (Additive inductive donating) | Minor decrease (Potential steric hindrance from 3-CH₃) | Significantly Increased |

This table is based on established principles of electronic and steric effects in organic chemistry, as specific experimental data for all compounds were not found in the search results.

Future Research Directions and Unexplored Avenues for 3,7 Dimethylnaphthalen 1 Amine Research

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3,7-Dimethylnaphthalen-1-amine and its derivatives should prioritize environmentally benign methodologies, aligning with the core principles of green chemistry. Current synthetic routes to substituted naphthylamines often rely on classical multi-step procedures that may involve harsh reagents, significant energy consumption, and the generation of substantial waste. Future research should focus on developing more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Catalytic C-H Amination: Direct C-H amination of 3,7-dimethylnaphthalene would represent the most atom-economical approach. Research into novel transition-metal or organocatalytic systems could enable the direct introduction of an amino group at the C1 position, avoiding traditional nitration and reduction steps.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. Exploring multicomponent reactions that assemble the this compound scaffold from simpler, readily available precursors would be a significant advancement.

Green Solvents and Reaction Conditions: A shift away from volatile and toxic organic solvents is crucial. Future methodologies should explore the use of water, ionic liquids, or solvent-free conditions. Furthermore, employing energy-efficient techniques like microwave irradiation or mechanochemical synthesis could shorten reaction times and reduce energy consumption.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Description | Potential Advantages |

|---|---|---|

| Direct C-H Amination | Catalytic insertion of an amino group directly onto the 3,7-dimethylnaphthalene backbone. | High atom economy, reduced number of synthetic steps. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Shorter reaction times, often higher yields, reduced energy consumption. |

| Mechanochemistry | Solvent-free reactions conducted by grinding solid reactants together. | Elimination of bulk solvents, high efficiency, access to novel reactivity. |

| Biocatalysis | Utilization of enzymes to perform specific synthetic transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Reactivity and Selectivity in Functionalization

The reactivity of the this compound core is governed by the interplay between the electron-donating amino and methyl groups and the aromatic naphthalene (B1677914) system. This presents a rich landscape for exploring novel functionalization reactions with controlled selectivity.

Future research should systematically investigate:

Regioselectivity of Electrophilic Aromatic Substitution: The activating, ortho-, para-directing nature of the amino group and the weaker activation by the methyl groups will influence the position of incoming electrophiles. A detailed study of various electrophilic substitution reactions (e.g., halogenation, nitration, acylation) is needed to map the regiochemical outcomes. Understanding these patterns is crucial for the controlled synthesis of polysubstituted derivatives.

Directed C-H Functionalization: The amino group can act as a directing group to guide transition-metal catalysts to functionalize specific C-H bonds in its vicinity. This strategy could provide access to derivatives that are difficult to obtain through classical electrophilic substitution, such as C2 or C8 functionalized products.

Reactivity of the Amino Group: Beyond its directing capabilities, the primary amine is a key functional handle for derivatization. Future work could explore its use in forming amides, sulfonamides, imines, and N-heterocycles, thereby expanding the library of accessible compounds based on this scaffold.

Advanced Integrated Experimental and Computational Approaches

A synergistic approach combining experimental synthesis and characterization with computational modeling will be instrumental in accelerating research on this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the molecule's structure, properties, and reactivity.

Key integrated research avenues include:

Predicting Reactivity and Regioselectivity: Computational models can calculate electron density distributions, molecular orbital energies (e.g., HOMO and LUMO), and the stability of reaction intermediates (like the Wheland intermediate in electrophilic substitution). These calculations can predict the most likely sites for chemical attack, guiding experimental efforts and helping to rationalize observed outcomes.

Elucidating Reaction Mechanisms: For newly developed synthetic methods, computational studies can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding how the reaction works and for optimizing conditions to improve yield and selectivity.

In Silico Design of Derivatives: Before committing to laborious synthesis, computational methods can be used to predict the electronic, optical, and physical properties of hypothetical derivatives of this compound. This allows for the pre-screening of candidate molecules for specific applications.

Table 2: Proposed Integrated Studies for this compound

| Research Goal | Experimental Method | Computational Method | Expected Outcome |

|---|---|---|---|

| Determine Regioselectivity | Halogenation, Friedel-Crafts Acylation | DFT calculations of Wheland intermediate stability, Fukui functions. | A predictive model for the outcomes of electrophilic aromatic substitution reactions. |

| Understand Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) calculations. | Correlation of molecular structure with absorption and emission properties for designing new dyes or sensors. |

| Optimize Catalytic Functionalization | High-throughput screening of catalysts and reaction conditions. | DFT modeling of catalytic cycles and transition states. | Identification of optimal catalysts and conditions for selective C-H functionalization. |

Potential for Rational Design of Naphthylamine-Based Functional Molecular Systems

The naphthalene core is a privileged scaffold in materials science and medicinal chemistry. The specific substitution pattern of this compound makes it an attractive starting point for the rational design of novel functional molecules.

Promising areas for the application-driven design of new systems include:

Fluorescent Probes and Sensors: Naphthalimide and other naphthalene-based dyes are well-known for their fluorescent properties. By attaching specific receptor units to the this compound scaffold, it may be possible to design novel chemosensors for detecting metal ions or biologically relevant anions. The methyl groups can be used to tune the solubility and photophysical properties of these sensors.

Organic Electronic Materials: Arylamines are common components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The 3,7-dimethylnaphthalenyl group could be incorporated into larger conjugated systems to create new charge-transporting materials or emitters with tailored electronic properties.

Bioactive Molecules: The naphthylamine moiety is present in a number of bioactive compounds. Future research could involve the synthesis and biological evaluation of a library of derivatives of this compound for potential applications in drug discovery, for instance, by designing novel enzyme inhibitors. The rational design process would involve creating molecules that fit the specific steric and electronic requirements of a biological target.

By systematically pursuing these research avenues, the scientific community can fully explore and harness the chemical potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,7-Dimethylnaphthalen-1-amine, and what mechanistic considerations guide these methods?

- Answer: The compound is commonly synthesized via palladium-catalyzed C–H dimethylamination, where N,N-dimethylformamide (DMF) serves as both a solvent and dimethylamine source. Key steps include:

- Catalytic system: Pd(OAc)₂ with oxidants like Ag₂CO₃ for C–H activation .

- Regioselectivity control: Electron-donating methyl groups at positions 3 and 7 direct amination to the naphthalene core via electronic and steric effects .

- Alternative routes involve reductive amination of substituted naphthaldehydes using methylamine and NaBH₃CN, optimized for steric hindrance mitigation .

Q. Which analytical techniques are essential for characterizing this compound, and what critical data should be reported?

- Answer:

- ¹H/¹³C NMR: Assign methyl groups (δ ~2.3–2.5 ppm for –CH₃) and aromatic protons (δ ~6.8–8.2 ppm) to confirm substitution patterns .

- HRMS: Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- IR spectroscopy: Identify N–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Table 1: Example NMR data from related compounds:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| N,N,3,4-Tetramethylnaphthalen-1-amine | 2.3 (s, 6H, –N(CH₃)₂) | 45.4 (–N(CH₃)₂) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential amine volatility .

- Waste disposal: Segregate halogenated solvents and amine-containing waste for specialized treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the dimethylamination of naphthalene derivatives?

- Answer:

- Catalyst tuning: Pd(II)/Pd(0) systems with ligands like PPh₃ enhance selectivity for electron-deficient positions .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like K₂CO₃ improve yields .

- Temperature control: Reactions at 100–120°C minimize side products (e.g., over-alkylation) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar naphthylamines?

- Answer:

- Comparative SAR studies: Map substituent effects on activity. For example, 3,7-dimethyl substitution may enhance receptor binding vs. 2,6-dimethyl analogs due to steric alignment .

- In vitro assays: Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements) to control for assay variability .

- Table 2: Case study on naphthylamine derivatives:

| Compound | Target Receptor | IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | Dopamine D₂ | 120 ± 15 | |

| 2,6-Dimethylnaphthalen-1-amine | Dopamine D₂ | 450 ± 30 |

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Answer:

- Electron-rich aromatic core: Methyl groups at positions 3 and 7 increase electron density, favoring electrophilic substitutions (e.g., nitration) at the 4-position .

- Steric effects: Dimethylamino groups hinder ortho-substitution, directing reactions to para positions .

- Computational modeling: DFT studies predict HOMO localization at the naphthalene ring, guiding catalyst design for Suzuki-Miyaura couplings .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Answer:

- Purity verification: Use HPLC (≥95% purity) and elemental analysis to exclude impurities .

- Standardized conditions: Replicate experiments under identical solvent, temperature, and instrument calibration settings .

- Collaborative studies: Cross-validate data with independent labs to isolate methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.